1H-Indazole
Overview
Description
Indazole, also known as benzpyrazole or isoindazole, is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of a benzene ring and a pyrazole ring. Indazole is an amphoteric molecule, meaning it can be protonated to form an indazolium cation or deprotonated to form an indazolate anion . Indazole and its derivatives have garnered significant attention due to their wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties .
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method involves the use of copper acetate as a catalyst.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines without the use of a catalyst or solvent.
Industrial Production Methods: Industrial production of indazole often involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on the desired derivative and its application.
Types of Reactions:
Oxidation: Indazole can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of indazole derivatives can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, nucleophiles.
Major Products: The products of these reactions vary widely depending on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Indazole and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of indazole derivatives varies depending on the specific compound and its target. For example, some indazole derivatives act as inhibitors of cyclo-oxygenase-2 (COX-2), reducing inflammation by inhibiting the production of prostaglandins . Others may act as DNA topoisomerase inhibitors, interfering with DNA replication and transcription in cancer cells .
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle, indole is structurally similar to indazole but has different biological activities and applications.
Imidazole: Imidazole is a five-membered ring containing two nitrogen atoms, and it is widely used in pharmaceuticals and agrochemicals.
Pyrazole: Pyrazole is a five-membered ring with two adjacent nitrogen atoms, and it is known for its anti-inflammatory and analgesic properties.
Uniqueness of Indazole: Indazole’s unique structure, consisting of a fused benzene and pyrazole ring, endows it with distinct chemical and biological properties. Its ability to form stable tautomers and its diverse range of biological activities make it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXOFTOLAUCFNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075374 | |
Record name | Indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 1H-Indazole | |
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URL | https://haz-map.com/Agents/10188 | |
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Vapor Pressure |
0.00148 [mmHg] | |
Record name | 1H-Indazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10188 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
271-44-3 | |
Record name | Indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1H-Indazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90357 | |
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Record name | 1H-Indazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Indazole | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4075374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.436 | |
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Record name | INDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4VQE5C03 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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